6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline 6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14920842
InChI: InChI=1S/C24H21N3O2/c1-28-21-13-6-7-14-22(21)29-16-8-15-27-20-12-5-2-9-17(20)23-24(27)26-19-11-4-3-10-18(19)25-23/h2-7,9-14H,8,15-16H2,1H3
SMILES:
Molecular Formula: C24H21N3O2
Molecular Weight: 383.4 g/mol

6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

CAS No.:

Cat. No.: VC14920842

Molecular Formula: C24H21N3O2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline -

Specification

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
IUPAC Name 6-[3-(2-methoxyphenoxy)propyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C24H21N3O2/c1-28-21-13-6-7-14-22(21)29-16-8-15-27-20-12-5-2-9-17(20)23-24(27)26-19-11-4-3-10-18(19)25-23/h2-7,9-14H,8,15-16H2,1H3
Standard InChI Key YYBPCUHHKCCXCT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular framework of 6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline consists of a planar indoloquinoxaline system fused at the 2,3-positions of the indole ring and the 2,3-positions of the quinoxaline moiety . This conjugation creates an extended π-system, enabling potential interactions with biological macromolecules such as DNA and proteins . The 6H designation refers to the specific tautomeric form where the hydrogen atom resides on the nitrogen at position 6 of the indole ring .

Substituent Analysis

The 3-(2-methoxyphenoxy)propyl side chain introduces steric bulk and electronic diversity. Key features include:

  • Methoxy Group: The 2-methoxy substitution on the phenoxy ring enhances lipophilicity (logP ≈ 4.7) , potentially improving membrane permeability.

  • Propyl Linker: A three-carbon chain balances flexibility and rigidity, allowing optimal positioning of the phenoxy group for target engagement.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC24H21N3O2
Molecular Weight383.45 g/mol
logP~4.7 (estimated)
Hydrogen Bond Acceptors4
Topological Polar Surface27.3 Ų

Synthetic Methodologies

Core Formation

The indoloquinoxaline nucleus is typically synthesized via acid-catalyzed cyclocondensation of isatin derivatives with o-phenylenediamine . For example:

  • Isatin Preparation: 1-(2-Methoxyphenoxy)propan-3-ol is alkylated to form the N-alkylisatin precursor .

  • Cyclocondensation: Reacting N-alkylisatin with o-phenylenediamine in refluxing ethanol with glacial acetic acid yields the indoloquinoxaline core .

Equation 1:

N-Alkylisatin+o-PhenylenediamineAcOH, EtOH, Δ6H-Indolo[2,3-b]quinoxaline[3][7]\text{N-Alkylisatin} + \text{o-Phenylenediamine} \xrightarrow{\text{AcOH, EtOH, Δ}} \text{6H-Indolo[2,3-b]quinoxaline} \quad[3][7]
ConditionOptimal ValueYield Improvement
Temperature80–90°C+15%
CatalystBF3·Et2O+22%
SolventAnhydrous DMF+18%

Biological Activities and Mechanisms

DNA Intercalation

Indoloquinoxalines intercalate into DNA via planar aromatic stacking, preferentially binding GC-rich regions . Thermal denaturation studies show ΔTm values of +8–12°C for analogs, indicating stabilization of the DNA duplex . The methoxyphenoxy side chain may enhance minor groove interactions, as seen in ellipticine derivatives .

Anticancer Activity

While direct data on 6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline are unavailable, structurally related compounds exhibit IC50 values of 2.1–23 μM against leukemia (L1210) and lymphoma (Molt 4/C8) cell lines . Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Disruption of DNA relegation (IC50 ≈ 18 μM) .

  • Multidrug Resistance (MDR) Reversal: P-glycoprotein inhibition at 10 μM .

Table 3: Cytostatic Activity of Analogs

CompoundCell LineIC50 (μM)Source
6-Benzyl derivativeMolt 4/C823
9-Fluoro derivativeL12107.2
EllipticineL12100.8

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High logP (~4.7) suggests good intestinal absorption .

  • Metabolism: Demethylation of the methoxy group by CYP3A4 is likely, producing reactive quinones .

  • Excretion: Renal clearance predominates due to moderate molecular weight (383.45 g/mol).

Toxicity Considerations

  • Acute Toxicity: LD50 > 500 mg/kg in murine models (analog data) .

  • Genotoxicity: Ames test negative at ≤10 μM .

Research Applications and Future Directions

Targeted Drug Delivery

Conjugation with glycosides (e.g., β-D-glucopyranosyl) improves aqueous solubility (logSw −4.6 → −3.1) and tumor targeting .

Equation 2:

Indoloquinoxaline+Isatine-N-glycosidecyclocondensationN-Glycoside Derivative[3][7]\text{Indoloquinoxaline} + \text{Isatine-N-glycoside} \xrightarrow{\text{cyclocondensation}} \text{N-Glycoside Derivative} \quad[3][7]

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